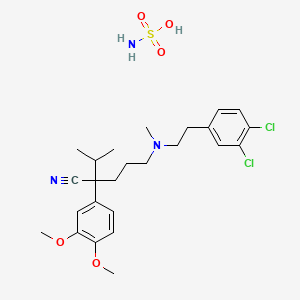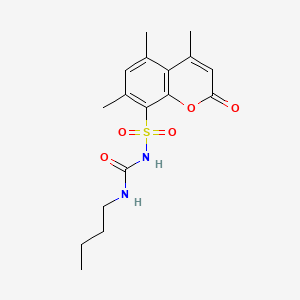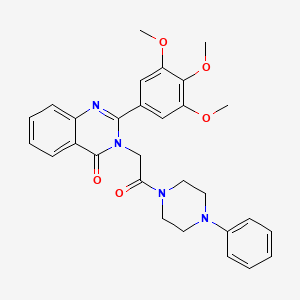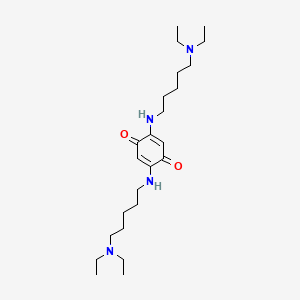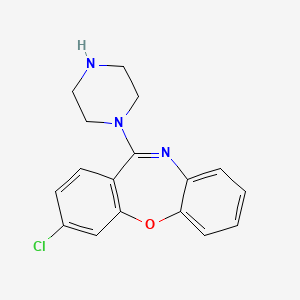
Magnesium L-threonate monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium L-threonate monohydrate is a magnesium salt of L-threonic acid. This compound is known for its high bioavailability and ability to cross the blood-brain barrier, making it particularly effective in increasing magnesium levels in the brain. Magnesium is an essential mineral involved in numerous biochemical processes, including energy production, DNA synthesis, and neurotransmission .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of magnesium L-threonate monohydrate involves a multi-step chemical reaction. Initially, ascorbic acid reacts with calcium carbonate in deionized water to form calcium L-threonate. Hydrogen peroxide is then added to this solution, leading to the formation of calcium L-threonate, which is subsequently filtered and crystallized. The calcium L-threonate is dissolved in deionized water, and oxalic acid is added. This mixture is then treated with magnesium carbonate, resulting in a substitution reaction that produces this compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature and pH, to ensure high yield and purity. The final product is often verified through titration and other analytical techniques to confirm its composition .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium L-threonate monohydrate primarily undergoes substitution reactions. The compound can react with various reagents to form different magnesium salts and organic compounds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxalic acid, hydrogen peroxide, and various carbonates. The reactions typically occur in aqueous solutions under controlled temperatures ranging from 40°C to 55°C .
Major Products Formed
The major products formed from reactions involving this compound include other magnesium salts and organic compounds, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Magnesium L-threonate monohydrate has a wide range of scientific research applications:
Chemistry: Used as a reagent and intermediate in the synthesis of other compounds.
Biology: Studied for its role in cellular processes and its ability to cross the blood-brain barrier.
Medicine: Investigated for its potential to improve cognitive function, reduce anxiety and depression, and enhance memory and learning
Industry: Utilized in the production of dietary supplements aimed at increasing brain magnesium levels.
Mecanismo De Acción
Magnesium L-threonate monohydrate exerts its effects by increasing magnesium levels in the brain. This is achieved through its unique ability to cross the blood-brain barrier. Once in the brain, magnesium plays a crucial role in synaptic plasticity, neurotransmitter release, and neuronal signaling. It enhances the expression of NMDA receptor subunits, which are essential for cognitive functions such as memory and learning .
Comparación Con Compuestos Similares
Similar Compounds
Magnesium glycinate: Known for its high bioavailability and calming effects, often used to improve sleep quality.
Magnesium citrate: Commonly used as a laxative and for its ability to improve magnesium levels in the body.
Magnesium oxide: Used to treat magnesium deficiency but has lower bioavailability compared to other forms.
Uniqueness
Magnesium L-threonate monohydrate stands out due to its superior ability to cross the blood-brain barrier, making it particularly effective for cognitive enhancement and neurological health. This unique property sets it apart from other magnesium compounds, which may not effectively increase brain magnesium levels .
Propiedades
Número CAS |
500304-76-7 |
|---|---|
Fórmula molecular |
C8H16MgO11 |
Peso molecular |
312.51 g/mol |
Nombre IUPAC |
magnesium;(2R,3S)-2,3,4-trihydroxybutanoate;hydrate |
InChI |
InChI=1S/2C4H8O5.Mg.H2O/c2*5-1-2(6)3(7)4(8)9;;/h2*2-3,5-7H,1H2,(H,8,9);;1H2/q;;+2;/p-2/t2*2-,3+;;/m00../s1 |
Clave InChI |
WUTXTCBGTJDODK-YKSMAXERSA-L |
SMILES isomérico |
C([C@@H]([C@H](C(=O)[O-])O)O)O.C([C@@H]([C@H](C(=O)[O-])O)O)O.O.[Mg+2] |
SMILES canónico |
C(C(C(C(=O)[O-])O)O)O.C(C(C(C(=O)[O-])O)O)O.O.[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-(2-ethoxy-2-oxoethyl)phosphinic acid](/img/structure/B12741481.png)
![3-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(3-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12741485.png)
